6,7-Dimethoxy-4-methylcoumarin 6,7-Dimethoxy-4-methylcoumarin 6,7-dimethoxy-4-methylchromen-2-one is a member of coumarins.
Brand Name: Vulcanchem
CAS No.: 4281-40-7
VCID: VC20783246
InChI: InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3
SMILES: CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

6,7-Dimethoxy-4-methylcoumarin

CAS No.: 4281-40-7

Cat. No.: VC20783246

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-4-methylcoumarin - 4281-40-7

Specification

CAS No. 4281-40-7
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 6,7-dimethoxy-4-methylchromen-2-one
Standard InChI InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3
Standard InChI Key GBYDSYPGGDKWGZ-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC
Canonical SMILES CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC

Introduction

6,7-Dimethoxy-4-methylcoumarin (C₁₂H₁₂O₄) is a synthetic coumarin derivative characterized by methoxy groups at positions 6 and 7 and a methyl group at position 4. This structural configuration confers unique biochemical properties, making it a compound of interest in pharmacological and industrial research. Below is a detailed analysis of its properties, biological activities, and applications, supported by experimental data and peer-reviewed studies.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, DMC demonstrates potent anti-inflammatory activity by:

  • Suppressing pro-inflammatory mediators:

    • Reduces nitric oxide (NO) and prostaglandin E₂ (PGE₂) production by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

    • Lowers levels of TNF-α, IL-1β, and IL-6 by 50–70% at 20–40 μM concentrations .

  • Modulating signaling pathways:

    • NF-κB pathway: Inhibits IκB-α phosphorylation, preventing NF-κB nuclear translocation .

    • MAPK pathway: Suppresses phosphorylation of ERK, JNK, and p38 kinases .

Synthetic Routes and Industrial Production

DMC is synthesized via Pechmann condensation:

  • Reactants: Resorcinol derivatives and β-keto esters under acidic conditions.

  • Cyclization: Catalyzed by sulfuric acid or ionic liquids to form the coumarin core .

  • Industrial scaling: Optimized for yield (>85%) using green solvents and continuous-flow reactors .

Applications

FieldUse CaseSource
PharmaceuticalsLead compound for anti-inflammatory drugs
BiotechnologyFluorescent probe for cellular imaging
CosmeticsFragrance and skin-conditioning agent
Food ScienceNatural preservative and flavor enhancer

Research Gaps and Future Directions

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Therapeutic potential: In vivo studies needed to validate efficacy in disease models (e.g., arthritis, sepsis).

  • Industrial optimization: Scalable synthesis methods requiring lower energy inputs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator